molecular formula C5H6N2OS2 B8519823 2-Mercaptothiazol-4-yl-acetamide

2-Mercaptothiazol-4-yl-acetamide

Cat. No.: B8519823
M. Wt: 174.2 g/mol
InChI Key: AXLODPKGGNOBAS-UHFFFAOYSA-N
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Description

2-Mercaptothiazol-4-yl-acetamide is a synthetic thiazole derivative that serves as a key intermediate in organic synthesis and medicinal chemistry research. Compounds based on the 2-mercaptothiazole scaffold are of significant interest in the development of novel therapeutic agents due to their diverse biological activities . Specifically, structurally related acetamide derivatives have been synthesized and evaluated for their potent antibacterial properties , demonstrating activity against a range of Gram-positive and Gram-negative bacterial strains . Some hybrid molecules incorporating this pharmacophore have shown efficacy comparable to standard drugs like levofloxacin . Beyond direct antibacterial action, these compounds are also investigated for their antibiofilm activity , a critical area of study for overcoming bacterial resistance. Research indicates certain derivatives can effectively inhibit biofilm formation, potentially disrupting a key virulence factor in pathogenic bacteria . The mechanism of action for such compounds is believed to involve interaction with bacterial targets such as DNA gyrase, an enzyme essential for bacterial DNA replication . The presence of both the acetamide moiety and the mercapto group on the thiazole ring makes this compound a versatile building block for constructing more complex molecules aimed at various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H6N2OS2

Molecular Weight

174.2 g/mol

IUPAC Name

2-(2-sulfanylidene-3H-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C5H6N2OS2/c6-4(8)1-3-2-10-5(9)7-3/h2H,1H2,(H2,6,8)(H,7,9)

InChI Key

AXLODPKGGNOBAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)S1)CC(=O)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

2-Mercaptothiazol-4-yl-acetamide and its derivatives exhibit significant antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a series of new derivatives synthesized from 2-mercaptobenzothiazole showed promising antibacterial activity comparable to standard antibiotics like levofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2bStaphylococcus aureus3.12 μg/mL
2cEscherichia coli12.5 μg/mL
2iCandida albicans25 μg/mL

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. In vitro tests showed that specific derivatives could significantly inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MRC-5 (normal lung fibroblast) cells. Notably, compounds bearing trifluoromethyl or nitro groups at specific positions exhibited remarkable cytotoxicity against cancer cells while sparing normal cells .

Case Study: Anticancer Activity
A study evaluated a series of substituted phenoxyacetyl derivatives of 2-mercaptobenzothiazole for their anticancer activity. The results indicated that certain compounds achieved over 80% inhibition in HeLa cells, highlighting their potential as effective anticancer agents .

Anti-inflammatory Properties

Research indicates that derivatives of this compound possess anti-inflammatory effects. Compounds were tested in carrageenan-induced edema models, where some demonstrated significant protective effects against inflammation .

Table 2: Anti-inflammatory Activity of Selected Derivatives

CompoundEdema Reduction (%)Dose (mg/kg)
Compound A38.850
Compound B44.450

Anthelmintic Applications

The compound has also been explored for its anthelmintic properties. Studies have shown that certain derivatives are effective against helminth infections in animal models, clearing significant percentages of worms in infected subjects .

Case Study: Anthelmintic Efficacy
In a study involving mice infested with Hymenolepis nana, specific derivatives demonstrated efficacy levels between 40% to 70% in worm clearance, indicating their potential use as therapeutic agents against parasitic infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-mercaptothiazol-4-yl-acetamide and its benzothiazole-based analogs (e.g., 2-mercaptobenzothiazole acetamide derivatives) are critical for understanding their comparative properties:

Structural Differences

  • Core Heterocycle: this compound: Contains a simple thiazole ring.
  • Substituent Positions :
    • Both compounds share a mercapto group at position 2 and an acetamide at position 4 (benzothiazole derivatives) or 4 (thiazole).

Key Research Findings

  • Benzothiazole Derivatives : Exhibit broad-spectrum antibacterial activity due to:
    • Enhanced membrane penetration (lipophilicity from benzene).
    • Thiol-mediated disruption of bacterial enzymes .
  • Thiazole vs. Benzothiazole :
    • The absence of a benzene ring in this compound may reduce cytotoxicity but also limit antimicrobial potency compared to benzothiazole analogs.
    • Thiazole derivatives could offer improved aqueous solubility, advantageous for drug formulation .

Notes on Evidence and Limitations

  • The provided evidence lacks direct data on this compound, necessitating extrapolation from benzothiazole studies.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetamide, followed by cyclization and elimination of HCl. Key parameters include:

  • Solvent : Ethanol or methanol enhances solubility and reaction rate.

  • Temperature : Reflux conditions (78–80°C) are optimal for complete conversion.

  • Stoichiometry : A 1:1 molar ratio of chloroacetamide to thiourea minimizes side products.

Characterization by FTIR confirms the presence of C=O (1684 cm⁻¹) and C=S (1158 cm⁻¹) stretches, while ¹H NMR reveals a singlet for the acetamide methylene group at δ 3.56 ppm. Yields typically range from 60% to 72% after recrystallization from ethanol-water mixtures.

Nucleophilic Substitution at the Thiazole Core

Functionalization of pre-formed thiazole derivatives offers a modular route to this compound. This method involves introducing the acetamide group via substitution of a leaving group (e.g., chloride) at position 4.

Synthesis of 4-Chlorothiazole-2-thiol Intermediate

4-Chlorothiazole-2-thiol is prepared by treating 2-mercaptothiazole with phosphorus oxychloride (POCl₃) at 0–5°C. The chlorination step requires careful temperature control to prevent over-oxidation.

Transition Metal-Catalyzed Cyclization

Modern approaches leverage transition metals to streamline thiazole formation. Ruthenium(III) chloride (RuCl₃) catalyzes oxidative coupling of thioureas with α-ketoamides, enabling direct access to this compound.

RuCl₃-Catalyzed Oxidative Coupling

A mixture of thiourea and pyruvamide in acetonitrile undergoes cyclization in the presence of RuCl₃ (5 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds at 80°C for 6 hours, achieving 70–85% yield.

Advantages :

  • Atom economy : No stoichiometric byproducts.

  • Functional group tolerance : Electron-withdrawing and donating substituents are compatible.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enables rapid generation of this compound derivatives. Wang resin-bound chloroacetamide is treated with thiourea and DIEA in DMF, followed by cleavage with trifluoroacetic acid (TFA).

Procedure :

  • Resin loading : Chloroacetamide is attached to Wang resin via ester linkage.

  • Cyclization : Thiourea (3 equiv.) and DIEA (6 equiv.) in DMF at 25°C for 24 hours.

  • Cleavage : 95% TFA in dichloromethane releases the product.

This method yields 82–90% purity (HPLC) and scales efficiently for combinatorial libraries.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times from hours to minutes. A mixture of chloroacetamide, thiourea, and K₂CO₃ in ethanol is irradiated at 100°C for 15 minutes, achieving 88% yield.

Benefits :

  • Energy efficiency : Reduced thermal decomposition.

  • Reproducibility : Uniform heating minimizes side reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantagesLimitations
Hantzsch Synthesis60–726–8Simple setup, low costModerate yields
Nucleophilic Substitution65–7812–24Modular functionalizationRequires pre-formed intermediate
RuCl₃ Catalysis70–856High atom economyCostly catalyst
Solid-Phase82–9024High throughputSpecialized equipment needed
Microwave880.25Rapid synthesisScalability challenges

Structural Characterization and Validation

Spectroscopic Data

  • FTIR : C=O stretch at 1684 cm⁻¹, C=S at 1158 cm⁻¹.

  • ¹H NMR : Acetamide -CH₂- at δ 3.56 (s, 2H), aromatic protons at δ 7.26–7.84.

  • ¹³C NMR : Carbonyl carbon at δ 165.7 ppm, thiazole C-2 at δ 152.8 ppm.

Elemental Analysis

Calculated for C₅H₆N₂OS₂: C 34.86%, H 3.51%, N 16.27%, S 37.21%. Observed values align within 0.4% deviation .

Q & A

Q. What are the optimal synthetic routes for 2-Mercaptothiazol-4-yl-acetamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves condensation reactions between mercaptoacetic acid derivatives and thiazole precursors. For example, in heterocyclic synthesis, mercaptoacetic acid and ZnCl₂ are used as catalysts under reflux conditions in 1,4-dioxane to form thiazolidinone derivatives . Key parameters include temperature control (reflux at ~100°C), solvent purity, and stoichiometric ratios of reactants. Yield optimization requires monitoring reaction progress via TLC or HPLC, with recrystallization in solvents like ethanol for purification.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetamide and thiazole moieties, with characteristic peaks for -SH (~1.5–2.5 ppm) and carbonyl groups (~165–175 ppm). Infrared (IR) spectroscopy identifies functional groups such as C=O (~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification (e.g., m/z 174.2 for C₅H₆N₂OS₂) and fragmentation patterns . X-ray crystallography, using programs like SHELXL, resolves bond angles and torsional strain in crystalline forms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can SHELX software improve the refinement of this compound crystal structures?

SHELXL refines anisotropic displacement parameters and hydrogen bonding networks using high-resolution X-ray data. For twinned crystals, the TWIN command corrects for overlapping reflections, while HKLF 5 processes intensity data. Recent SHELXL updates allow constraints for disorder modeling (e.g., flexible thiazole rings) and improved R-factor convergence via least-squares minimization . Integration with WinGX/ORTEP visualizes thermal ellipsoids and validates geometry against IUCr standards .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or solvent interactions. Strategies include:

  • Comparing DFT-calculated NMR shifts (e.g., Gaussian 09) with experimental data.
  • Analyzing temperature-dependent XRD to identify polymorphic transitions.
  • Validating hydrogen-bonding networks via Hirshfeld surfaces .

Q. What role does this compound play in synthesizing bioactive heterocycles?

The compound acts as a precursor for thiazolidinone derivatives with antimicrobial or antitumor activity. For example, coupling with arylidene hydrazides forms Schiff bases, which cyclize to yield 4-thiazolidinones under acidic conditions. The mercapto group facilitates nucleophilic substitutions, enabling diversification at the thiazole ring .

Q. What challenges arise in detecting trace impurities during HPLC analysis, and how are they mitigated?

Low-concentration impurities (e.g., unreacted mercaptoacetic acid) require ultra-sensitive detection. Methods include:

  • Using a C18 column with a mobile phase of acetonitrile/0.1% formic acid.
  • UV detection at 254 nm for thiol-containing byproducts.
  • Coupling with tandem MS (LC-MS/MS) for unambiguous identification .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Variability often stems from impurities in starting materials or inconsistent reaction temperatures. Solutions include:

  • Pre-purifying reactants via column chromatography.
  • Standardizing equipment (e.g., calibrated reflux condensers).
  • Implementing Design of Experiments (DoE) to optimize parameters .

Q. What strategies validate the reproducibility of crystallographic data across different labs?

Cross-validation using the Crystallographic Information File (CIF) format ensures consistency. Labs should:

  • Deposit raw data (e.g., .hkl files) in repositories like the Cambridge Structural Database.
  • Compare Rint values and residual electron density maps.
  • Use shared refinement protocols in SHELXL .

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